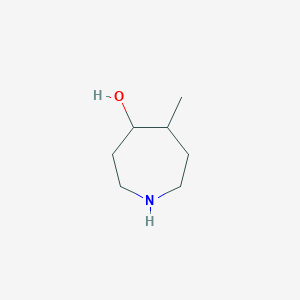

5-Methylazepan-4-ol

Description

5-Methylazepan-4-ol (CAS: 1823389-52-1) is a seven-membered azepane ring derivative substituted with a hydroxyl group at the 4-position and a methyl group at the 5-position. Its hydrochloride salt (C₇H₁₆ClNO) has a molecular weight of 165.66 g/mol . The compound is structurally characterized by its saturated azepane backbone, which distinguishes it from smaller cyclic amines like piperidines or pyrrolidines.

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

5-methylazepan-4-ol |

InChI |

InChI=1S/C7H15NO/c1-6-2-4-8-5-3-7(6)9/h6-9H,2-5H2,1H3 |

InChI Key |

JKGYQDRFCVQWHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNCCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylazepan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 5-Methylazepan-4-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 5-Methylazepan-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 5-Methylazepan-4-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form 5-Methylazepane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: 5-Methylazepan-4-one

Reduction: 5-Methylazepane

Substitution: Various substituted azepane derivatives.

Scientific Research Applications

Chemistry: 5-Methylazepan-4-ol is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and can be used to introduce the azepane ring system into target compounds .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .

Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Methylazepan-4-ol depends on its interaction with molecular targets. It may act as an agonist or antagonist for specific receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, influencing their conformation and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomer: 4-Methylazepan-4-ol

The positional isomer 4-Methylazepan-4-ol (CAS: 740758-27-4) shares the same molecular formula (C₇H₁₅NO, MW 129.20 g/mol) as 5-methylazepan-4-ol but differs in the substituent positions. Key distinctions include:

- Hydrochloride Salts : Both isomers form hydrochloride salts, but 4-methylazepan-4-ol hydrochloride (CAS: 91774-53-7) is more widely documented in synthesis protocols, suggesting greater stability or ease of crystallization .

Halogenated Derivatives: 4,4-Difluoro-5-Methylazepane Hydrochloride

4,4-Difluoro-5-Methylazepane Hydrochloride (CAS: 1823939-51-0, MW 185.64 g/mol) introduces fluorine atoms at the 4-position. Fluorination significantly impacts:

- Electron-Withdrawing Effects: Fluorine increases the acidity of nearby protons and enhances metabolic stability, making this derivative more suited for drug development compared to non-halogenated analogs .

- Molecular Weight : The addition of fluorine increases molecular weight by ~16 g/mol compared to this compound hydrochloride.

Broader Structural Analogs

- Hexahydro-1H-azepin-4-ol Derivatives : Compounds like hexahydro-4-methyl-1H-azepin-4-ol (CAS: 740758-27-4) lack the 5-methyl substitution but share the hydroxyl-azepane core, emphasizing the role of ring size in conformational flexibility .

- Piperidine/Pyrrolidine Analogs : Smaller rings (6- or 5-membered) exhibit higher ring strain but faster reaction kinetics in alkylation or acylation reactions compared to azepanes .

Data Table: Comparative Analysis of Azepane Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound Hydrochloride | 1823389-52-1 | C₇H₁₆ClNO | 165.66 | 5-CH₃, 4-OH |

| 4-Methylazepan-4-ol Hydrochloride | 91774-53-7 | C₇H₁₆ClNO | 165.66 | 4-CH₃, 4-OH |

| 4,4-Difluoro-5-Methylazepane HCl | 1823939-51-0 | C₇H₁₄ClF₂N | 185.64 | 5-CH₃, 4-F₂ |

| Hexahydro-4-methyl-1H-azepin-4-ol | 740758-27-4 | C₇H₁₅NO | 129.20 | 4-CH₃, 4-OH |

Research Findings and Implications

- Synthetic Accessibility : 4-Methylazepan-4-ol derivatives are more frequently synthesized, likely due to optimized routes for 4-substituted azepanes .

- Steric Effects : The 5-methyl substitution in this compound may reduce steric hindrance near the hydroxyl group, enhancing its nucleophilicity in reactions compared to the 4-methyl isomer .

- Pharmacological Potential: Fluorinated analogs like 4,4-difluoro-5-methylazepane hydrochloride demonstrate improved bioavailability in preclinical studies, highlighting the importance of halogenation in drug design .

Notes on Evidence Limitations

Further experimental validation is required to confirm the physicochemical and biological properties of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.